1-(4-Fluoro-benzofuran-2-YL)-ethanone
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Overview
Description
1-(4-Fluoro-benzofuran-2-YL)-ethanone is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluoro substituent on the benzofuran ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-benzofuran-2-YL)-ethanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Cyclization: The 4-fluorobenzaldehyde undergoes cyclization with an appropriate reagent to form the benzofuran ring.
Acylation: The benzofuran derivative is then subjected to acylation to introduce the ethanone group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-benzofuran-2-YL)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Fluoro-benzofuran-2-YL)-ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzofuran-2-YL)-ethanone involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-benzofuran-2-YL)-ethanone
- 1-(4-Bromo-benzofuran-2-YL)-ethanone
- 1-(4-Methyl-benzofuran-2-YL)-ethanone
Uniqueness
1-(4-Fluoro-benzofuran-2-YL)-ethanone is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluoro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H7FO2 |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(4-fluoro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7FO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3 |
InChI Key |
VDLBAIVUUGDRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC=C2F |
Origin of Product |
United States |
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